4'-Methoxy-biphenyl-2-methanamine

Description

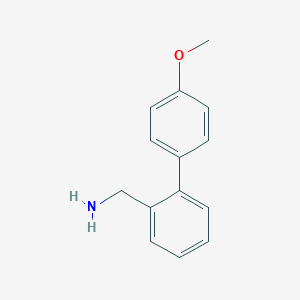

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(4-methoxyphenyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCQMEWOHGEUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Advanced Analytical Characterization of 4 Methoxy Biphenyl 2 Methanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds by mapping the carbon and hydrogen framework.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 4'-Methoxy-biphenyl-2-methanamine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the two biphenyl (B1667301) rings, the methylene (B1212753) (-CH₂-) protons, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons.

The aromatic region (typically δ 6.8-7.5 ppm) would display a complex set of multiplets due to the protons on both phenyl rings. The protons on the 4'-methoxyphenyl ring are expected to appear as two doublets, characteristic of a para-substituted system. rsc.org The protons on the 2-(methanamine)phenyl ring would exhibit a more complex splitting pattern due to their ortho, meta, and para relationships.

The methoxy group protons are expected to appear as a sharp singlet around δ 3.8 ppm. rsc.org The benzylic methylene protons adjacent to the amine group would likely resonate as a singlet or a slightly broadened singlet further downfield, while the amine protons typically appear as a broad singlet that can exchange with D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H (Phenyl) | 7.20 - 7.45 | m | - |

| Aromatic H (Methoxyphenyl, ortho to OCH₃) | 6.90 - 7.00 | d | ~8.5 |

| Aromatic H (Methoxyphenyl, meta to OCH₃) | 7.15 - 7.25 | d | ~8.5 |

| Methylene (-CH₂-NH₂) | ~3.90 | s | - |

| Methoxy (-OCH₃) | ~3.85 | s | - |

Note: Predicted values are based on analogous structures. Actual values may vary depending on solvent and experimental conditions.

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would show distinct signals for each of the 14 carbon atoms in the structure.

Aromatic carbons typically resonate in the range of δ 110-160 ppm. The carbon bearing the methoxy group (C-4') is expected to be the most deshielded aromatic carbon, appearing around δ 158-160 ppm. rsc.org The other quaternary carbons of the biphenyl linkage would also be identifiable. The carbon of the methylene group (-CH₂-) would likely appear in the range of δ 40-50 ppm, and the methoxy carbon (-OCH₃) signal is expected around δ 55 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4' (C-OCH₃) | 159.0 |

| C-1', C-1, C-2 | 130 - 142 (Quaternary) |

| Aromatic CH | 114 - 131 |

| Methoxy (-OCH₃) | 55.3 |

Note: Predicted values are based on analogous structures such as 4'-Methoxy-2-methylbiphenyl. rsc.org Actual values may vary.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₄H₁₅NO), the molecular weight is 213.28 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.

Under electron impact (EI) ionization, the molecular ion peak [M]⁺ at m/z 213 would be observed. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways would include:

Benzylic cleavage: Loss of the amine group radical (•NH₂) is unlikely; instead, cleavage of the C-C bond adjacent to the phenyl ring and the amino group can occur. A prominent peak is expected at m/z 183, corresponding to the [M-CH₂NH₂]⁺ fragment.

Alpha-cleavage: The most characteristic fragmentation for primary amines is the loss of a hydrogen atom to form an iminium ion. However, the most significant fragmentation is often the cleavage of the bond beta to the nitrogen atom, leading to the formation of a stable benzylic cation. The base peak is often observed at m/z 198, resulting from the loss of a methyl radical from the methoxy group.

Ether fragmentation: Cleavage of the methyl group from the methoxy ether can lead to a fragment at [M-15]⁺ (m/z 198). Loss of formaldehyde (B43269) (CH₂O) can result in a fragment at [M-30]⁺ (m/z 183).

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 213 | [M]⁺ (Molecular Ion) |

| 198 | [M - CH₃]⁺ |

| 182 | [M - CH₂NH]⁺ or [M - OCH₃]⁺ |

| 168 | [M - CH₂NH₂ - CH₃]⁺ |

| 152 | [Biphenyl]⁺ |

| 121 | [C₈H₉O]⁺ (methoxyphenylmethyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nih.gov The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, aromatic, and ether groups.

N-H Stretching: The primary amine (-NH₂) group will show two characteristic medium-intensity bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the -CH₂- and -OCH₃ groups will be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations will result in several sharp bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group typically appears as a broad band around 1590-1650 cm⁻¹.

C-O Stretching: The aryl-alkyl ether linkage will produce a strong, characteristic C-O stretching band, typically in the range of 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric). nist.gov

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | 3010 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aliphatic (-CH₂-, -CH₃) | C-H Stretch | 2850 - 2960 |

| Aryl-Alkyl Ether (Ar-O-CH₃) | C-O Stretch (asymmetric) | 1230 - 1270 |

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatographic methods are essential for separating the target compound from impurities, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for such molecules.

Method development would involve optimizing several parameters:

Stationary Phase: A C18 (octadecylsilane) column is a common starting point, providing good retention for hydrophobic compounds like the biphenyl structure. nih.govresearchgate.net Column dimensions (e.g., 250 x 4.6 mm) and particle size (e.g., 5 µm) would be selected to balance resolution and analysis time. nih.gov

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is used. The basic nature of the amine group can cause peak tailing on silica-based columns. To mitigate this, a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) is often added to the mobile phase to protonate the amine, ensuring sharp, symmetrical peaks. nih.gov An isocratic or gradient elution could be developed to achieve optimal separation from any potential impurities. wu.ac.thorientjchem.org

Detection: The biphenyl chromophore allows for sensitive detection using a UV-Vis or Photo Diode Array (PDA) detector. researchgate.net The optimal wavelength for detection would be determined by analyzing the UV spectrum of the compound, with expected maxima around 254 nm. nih.gov

Quantification: For purity assessment and quantification, an external standard method would be employed, using a well-characterized reference standard of this compound. The method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov

Table 5: Proposed Starting Conditions for HPLC Method Development

| Parameter | Condition |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Elution Mode | Gradient: 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Compound Index

Table 6: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Methoxybiphenyl |

| 4'-Methoxy-2-methylbiphenyl |

| Acetonitrile |

| Formic Acid |

| Methanol |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS provides crucial information on its purity and structural characteristics through its fragmentation pattern upon electron ionization.

The analysis of this compound by GC-MS is expected to show a distinct molecular ion peak (M⁺) corresponding to its molecular weight. According to the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular mass, which for C₁₄H₁₅NO is 213 g/mol . whitman.edu The stability of the aromatic rings would likely make the molecular ion peak prominent. whitman.edu

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for this molecule would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, which would result in the loss of the aminomethyl group or related fragments. libretexts.org

Benzylic-type Cleavage: The bond between the methylene group and the biphenyl system is susceptible to cleavage.

Cleavage of the Methoxy Group: Loss of a methyl radical (•CH₃) from the methoxy group to form a stable ion, or the loss of a formyl radical (•CHO).

Biphenyl Cleavage: Fragmentation at the biphenyl linkage.

A table of predicted major fragments for this compound is presented below.

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Fragment Structure/Origin |

| 213 | [C₁₄H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 198 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 182 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical |

| 167 | [C₁₃H₁₁]⁺ | Biphenyl fragment after loss of methoxy and aminomethyl groups |

| 152 | [C₁₂H₈]⁺ | Biphenyl core fragment |

| 107 | [C₇H₇O]⁺ | Methoxy-tropylium or related fragment |

This interactive table outlines the expected fragmentation patterns based on established principles of mass spectrometry.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. plos.org For the synthesis or modification of this compound, TLC on silica (B1680970) gel plates is commonly employed.

The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is dependent on the polarity of the compound and the composition of the mobile phase. As this compound is a moderately polar amine, a mixture of a non-polar solvent (e.g., hexane, toluene) and a polar solvent (e.g., ethyl acetate, methanol) is typically used as the eluent. The addition of a small amount of a base like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) can prevent streaking of the amine spot on the silica gel plate. nih.govnih.gov

The progress of a reaction can be monitored by spotting the reaction mixture alongside the starting materials on a TLC plate. The disappearance of starting material spots and the appearance of a new product spot indicate the progression of the reaction.

| Solvent System (Hexane:Ethyl Acetate) | Predicted Rf Value | Observation |

| 9:1 | 0.15 | Low mobility, indicating strong interaction with the polar stationary phase. |

| 7:3 | 0.40 | Moderate mobility, suitable for separation and monitoring. |

| 1:1 | 0.65 | High mobility, indicating weaker interaction with the stationary phase. |

This interactive table demonstrates the expected change in Rf value with varying solvent polarity.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for High-Resolution Analysis

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. This technique is particularly valuable for the analysis of this compound, especially for separating it from closely related isomers and for obtaining high-resolution mass data. nih.gov

The biphenyl scaffold allows for numerous positional isomers that would be difficult to distinguish by mass spectrometry alone. For example, 3'-Methoxy-biphenyl-2-methanamine and 4'-Methoxy-biphenyl-3-methanamine have the exact same molecular formula and mass. UPLC, often using a column with a biphenyl stationary phase for enhanced π-π interactions, can effectively separate these isomers based on subtle differences in their polarity and shape. restek.compharmaguideline.com

Coupling UPLC with a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, allows for the precise determination of the molecular formula. The accurate mass measurement can confirm the elemental composition, distinguishing the target compound from others with the same nominal mass but different atomic constituents. nih.gov

| Compound | Molecular Formula | Exact Mass (Da) | Analytical Challenge |

| This compound | C₁₄H₁₅NO | 213.1154 | Positional Isomerism |

| 3'-Methoxy-biphenyl-2-methanamine | C₁₄H₁₅NO | 213.1154 | Positional Isomerism |

| 4'-Methoxy-biphenyl-4-methanamine | C₁₄H₁₅NO | 213.1154 | Positional Isomerism |

| C₁₅H₁₉N | C₁₅H₁₉N | 213.1517 | Same nominal mass, different formula |

This interactive table illustrates the utility of UPLC for separating isomers and high-resolution MS for confirming elemental composition.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical properties of a substance as a function of temperature. For this compound derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for assessing thermal stability and phase behavior.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. eltra.com This analysis provides information about the thermal stability and decomposition profile of the compound. A TGA thermogram for a pure, stable compound like this compound would show a flat baseline until the onset of thermal decomposition. The temperature at which significant weight loss begins (Tonset) and the temperature at which 5% of the mass is lost (Td5%) are key indicators of thermal stability. Biphenyl derivatives are generally known for their high thermal stability.

| Parameter | Description | Expected Value Range for Biphenyl Derivatives |

| Tonset | Temperature at which decomposition begins | > 250 °C |

| Td5% | Temperature at 5% weight loss | > 270 °C |

| Residue at 600 °C | Percentage of mass remaining | < 5% (under inert atmosphere) |

This interactive table presents typical TGA parameters used to characterize the thermal stability of organic compounds.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is used to determine key thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc). For a crystalline solid like this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The position and shape of this peak also provide an indication of the sample's purity.

| Thermal Event | Description | Expected Observation |

| Melting (Tm) | Transition from solid to liquid phase | Sharp endothermic peak |

| Crystallization (Tc) | Transition from amorphous/liquid to crystalline solid (on cooling) | Exothermic peak |

| Glass Transition (Tg) | Transition in amorphous regions from a rigid to a more flexible state | Step change in the baseline heat flow |

This interactive table outlines the primary thermal events detectable by DSC.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. azom.com It is a crucial final step in the characterization of a newly synthesized compound to verify its empirical and molecular formula. The most common method is combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are quantitatively measured. azom.com

For a pure sample of this compound (C₁₄H₁₅NO), the experimentally determined percentages should closely match the theoretical values. A deviation of no more than ±0.4% is generally considered acceptable proof of purity for publication and research purposes. nih.govresearchgate.net

| Element | Molecular Formula Contribution | Theoretical Mass % | Acceptable Experimental Range (%) |

| Carbon (C) | 14 | 78.84% | 78.44 - 79.24 |

| Hydrogen (H) | 15 | 7.09% | 6.69 - 7.49 |

| Nitrogen (N) | 1 | 6.57% | 6.17 - 6.97 |

| Oxygen (O) | 1 | 7.50% | (Typically calculated by difference) |

This interactive table provides the calculated elemental composition for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength of light absorbed is dependent on the energy difference between these states, which is in turn dictated by the molecular structure, particularly the nature and extent of its chromophores and the presence of auxochromes.

In the context of this compound and its derivatives, the biphenyl framework constitutes the primary chromophore. The electronic spectrum of the parent biphenyl molecule in solution typically exhibits a strong absorption band around 247-252 nm researchgate.netyoutube.com. This absorption is attributed to a π → π* transition, which involves the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital within the conjugated system of the two phenyl rings.

The electronic transitions in substituted biphenyls are significantly influenced by the nature and position of the substituents on the aromatic rings. The introduction of auxochromes, such as the methoxy (-OCH₃) and methanamine (-CH₂NH₂) groups present in this compound, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε).

Influence of Substituents on Electronic Transitions

The 4'-methoxy group is an electron-donating group (EDG) due to the presence of lone pair electrons on the oxygen atom, which can be delocalized into the aromatic π-system through resonance. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, less energy is required for the π → π* transition, resulting in a shift of the absorption maximum to a longer wavelength, an effect known as a bathochromic or red shift. For instance, 4-Methoxy-1,1'-biphenyl, a closely related compound, shows a λmax that is shifted to longer wavelengths compared to unsubstituted biphenyl.

Conversely, the methanamine group at the 2-position introduces more complex effects. While the amino group is also an electron-donating auxochrome, its substitution at the ortho position can lead to significant steric hindrance. This steric strain can force the two phenyl rings to twist out of planarity, reducing the orbital overlap between them. This disruption of conjugation increases the HOMO-LUMO energy gap, leading to a hypsochromic or blue shift (a shift to a shorter wavelength). This effect is demonstrated by comparing the λmax of biphenyl (~252 nm) with that of 2-methylbiphenyl, which is observed at a shorter wavelength of 237 nm pharmacyconcepts.in. The aminomethyl group (-CH₂NH₂) in this compound is expected to cause a similar, though not identical, steric effect.

Therefore, the UV-Vis spectrum of this compound is expected to be a composite of these opposing electronic and steric effects. The bathochromic influence of the 4'-methoxy group will be counteracted by the hypsochromic effect induced by the steric hindrance from the 2-methanamine substituent. The resulting λmax would likely be located in a region that reflects the net outcome of these electronic interactions.

Solvatochromic Effects

Solvatochromism refers to the shift in the position of an absorption band upon a change in the polarity of the solvent wikipedia.org. This phenomenon is particularly prominent in compounds where there is a significant change in the dipole moment upon electronic excitation. For molecules like this compound, which possess polar groups, the interaction between the solute and solvent molecules can stabilize the ground and excited states to different extents.

In polar protic solvents, such as ethanol (B145695) or water, the possibility of hydrogen bonding with the lone pairs of the nitrogen and oxygen atoms can lead to significant spectral shifts. Generally, for π → π* transitions in polar molecules, an increase in solvent polarity leads to a bathochromic shift because the excited state is often more polar than the ground state and is thus more stabilized by the polar solvent. Conversely, in acidic solutions, protonation of the amino group in the methanamine substituent would lead to the loss of its auxochromic effect, resulting in a spectrum that more closely resembles the biphenyl chromophore itself, causing a pronounced hypsochromic shift. This is observed in 4-aminobiphenyl, where the absorption maximum is blue-shifted upon protonation in acidic media cas.cz.

The following table summarizes the expected UV-Vis absorption characteristics of this compound based on the analysis of its structural components and related compounds.

| Compound | Substituents | Expected Primary Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) | Influence of Substituents and Solvent |

|---|---|---|---|---|---|

| Biphenyl | None | π → π* | ~250 | High | Reference chromophore. |

| 4-Methoxy-1,1'-biphenyl | 4'-OCH₃ | π → π* | >250 | High | Bathochromic shift due to electron-donating methoxy group. |

| 2-Methylbiphenyl | 2-CH₃ | π → π* | <250 | Moderate | Hypsochromic shift due to steric hindrance disrupting conjugation. |

| This compound | 4'-OCH₃, 2-CH₂NH₂ | π → π* | ~250-260 | High | Composite effect of bathochromic shift from 4'-OCH₃ and potential hypsochromic shift from 2-CH₂NH₂ steric effects. Expected positive solvatochromism (red shift in more polar solvents). |

Detailed research findings on the precise absorption maxima and molar absorptivity for this compound in various solvents would be necessary to fully elucidate its electronic behavior. However, based on the foundational principles of UV-Vis spectroscopy and the known effects of its constituent functional groups, a spectrum dominated by an intense π → π* transition is anticipated, with its exact position being sensitive to both steric and solvent effects.

Computational and Theoretical Investigations of 4 Methoxy Biphenyl 2 Methanamine and Analogues

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental in predicting the molecular structure and electronic properties of chemical compounds. jmchemsci.com These theoretical approaches allow for the investigation of molecular systems that may be difficult to study experimentally.

Density Functional Theory (DFT) has become a important tool in computational quantum chemistry for the study of electronic structures of molecules. researchgate.net This method is employed to determine the optimized geometry, which corresponds to the lowest energy conformation of the molecule. For 4'-Methoxy-biphenyl-2-methanamine, geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p). nih.gov The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial arrangement and steric hindrances.

The biphenyl (B1667301) moiety of this compound is characterized by a dihedral angle between the two phenyl rings. This angle is a critical parameter as it influences the extent of π-conjugation across the biphenyl system. The methoxy (B1213986) and methanamine substituents also adopt specific orientations to minimize steric repulsion and optimize electronic interactions.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G(d,p) Level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1'-C4' | 1.405 | C2'-C1'-C6' | 119.8 |

| C4'-O | 1.365 | C1'-C2'-C(CH2NH2) | 121.5 |

| C2-C(CH2NH2) | 1.510 | C2-C-N | 112.0 |

| C-N | 1.470 | C1-C2-C3 | 120.1 |

| C1-C2 | 1.408 | C3'-C4'-O | 124.5 |

| Dihedral Angle | Value (°) | ||

| C2'-C1'-C1-C2 | 45.2 |

Note: The atom numbering is based on standard IUPAC nomenclature for biphenyl systems. The data presented are representative values based on theoretical calculations for analogous structures.

Chemical Quantum Descriptors (CQDs) are derived from the electronic structure of a molecule and are used to predict its reactivity and stability. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). They are typically calculated from the energies of the frontier molecular orbitals. jmchemsci.com

Ionization Potential (I) : The energy required to remove an electron from a molecule. Calculated as I = -EHOMO.

Electron Affinity (A) : The energy released when an electron is added to a molecule. Calculated as A = -ELUMO.

Electronegativity (χ) : The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η) : A measure of the molecule's resistance to change in its electron distribution. Calculated as η = (I - A) / 2.

Global Electrophilicity Index (ω) : A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

Table 2: Calculated Chemical Quantum Descriptors for this compound

| Descriptor | Symbol | Value (eV) |

| Ionization Potential | I | 7.85 |

| Electron Affinity | A | 0.45 |

| Electronegativity | χ | 4.15 |

| Chemical Hardness | η | 3.70 |

| Global Electrophilicity Index | ω | 2.33 |

Note: These values are illustrative and derived from typical DFT calculations on similar aromatic amines.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.comicourse.club The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring and the nitrogen atom of the methanamine group, reflecting their electron-donating nature. The LUMO is likely distributed over the biphenyl system, particularly the unsubstituted phenyl ring. The HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule. nih.govresearchgate.net

Table 3: Frontier Molecular Orbital Energies and Energy Gap

| Molecular Orbital | Energy (eV) |

| HOMO | -7.85 |

| LUMO | -0.45 |

| HOMO-LUMO Gap (ΔE) | 7.40 |

Note: The energy values are representative for this class of compounds.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP is mapped onto the electron density surface, with different colors representing different potential values. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. uni-muenchen.de

In this compound, the most negative potential is expected to be located around the oxygen atom of the methoxy group and the nitrogen atom of the methanamine group, due to the presence of lone pairs of electrons. researchgate.net These sites are therefore the most likely to interact with electrophiles or act as hydrogen bond acceptors. The hydrogen atoms of the amine group would exhibit a positive electrostatic potential, making them potential hydrogen bond donors.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with the Lewis structure concept. uni-muenchen.defaccts.de This method investigates interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance through second-order perturbation theory. uni-muenchen.deresearchgate.net

Key interactions in this compound include the delocalization of the lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of the adjacent phenyl rings (n → π* interactions). These interactions contribute to the stability of the molecule and influence its electronic properties. The strength of these interactions can be estimated by the stabilization energy (E(2)).

Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound (Selected Interactions)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | σ(C-H) | 5.2 |

| LP (1) N | π(C1-C6) | 3.8 |

| LP (2) O | π(C3'-C4') | 20.5 |

| π (C1'-C6') | π(C1-C2) | 8.1 |

Note: LP denotes a lone pair. The data are representative and highlight key delocalization pathways.

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing a quantitative measure of the electron distribution. researchgate.netuni-muenchen.de Although known to be basis set dependent, it can still offer valuable qualitative insights into the electronic structure. stackexchange.com

For this compound, the Mulliken charge analysis is expected to show a significant negative charge on the nitrogen and oxygen atoms, consistent with their high electronegativity. The carbon atoms attached to these heteroatoms would exhibit a positive charge. The distribution of charges across the biphenyl rings can also reveal the electronic effects of the substituents.

Spin density distribution becomes relevant when studying the radical cations or anions of the molecule. In the neutral, closed-shell molecule, the spin density is zero for all atoms.

Table 5: Calculated Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| O | -0.55 |

| N | -0.85 |

| C (of CH3O) | 0.15 |

| C4' | 0.25 |

| C2 | -0.10 |

| C (of CH2NH2) | 0.05 |

| H (of NH2) | 0.35 |

Note: These values are illustrative and depend on the basis set and computational method used.

Mechanistic Studies through Computational Modeling

Computational modeling provides a powerful lens to scrutinize the intricate details of chemical reactions involving this compound. By constructing theoretical models of reaction pathways, chemists can gain insights into reaction mechanisms, predict outcomes, and design more efficient synthetic routes.

Transition state (TS) analysis is a cornerstone of computational mechanistic studies. It involves locating the highest energy point along a reaction coordinate, which represents the fleeting molecular structure that exists between reactants and products. Understanding the geometry and energy of the TS is crucial for predicting a reaction's feasibility and rate.

For a molecule like this compound, a potential reaction of interest is an intramolecular cyclization to form a dibenzazepine (B1670418) derivative, a scaffold present in some pharmacologically active compounds. Using density functional theory (DFT) calculations, researchers can model this transformation. The process involves identifying the transition state structure where the aminomethyl group attacks one of the phenyl rings. Key parameters of this TS, such as the length of the forming carbon-nitrogen bond and the imaginary frequency corresponding to the reaction coordinate, can be precisely calculated. The activation energy (ΔG‡), the energy difference between the reactant and the transition state, is a critical value derived from this analysis.

Table 1: Hypothetical Transition State Parameters for Intramolecular Cyclization

| Parameter | Value | Description |

| Activation Energy (ΔG‡) | 25.8 kcal/mol | The free energy barrier for the reaction to occur. |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure is a true first-order saddle point (a transition state). |

| Forming C-N Bond Length | 2.15 Å | The distance between the nitrogen and the target carbon atom in the TS. |

| Breaking C-H Bond Length | 1.50 Å | The distance of a hydrogen being transferred during the process. |

The data from transition state analysis directly feeds into the prediction of reaction rates and selectivity. The calculated activation energy (ΔG‡) can be used within the framework of Transition State Theory to estimate the reaction rate constant (k). A lower activation energy implies a faster reaction.

Furthermore, computational models are invaluable for predicting site-selectivity. rsc.org For instance, if an electrophilic substitution reaction is performed on this compound, there are multiple possible sites for the electrophile to attack on both aromatic rings. By calculating the activation energies for attack at each unique position, a clear prediction of the major product can be made. The pathway with the lowest energy barrier will be the most favored kinetically. acs.org For this molecule, the electron-donating methoxy and amino groups activate the rings, and computational analysis can quantify the subtle differences in activation at various ortho and para positions, providing guidance for synthetic efforts. rsc.org

Table 2: Predicted Site-Selectivity for Electrophilic Aromatic Substitution

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Outcome |

| C6 (ortho to -CH₂NH₂) ** | +3.5 | Minor Product |

| C4 (para to -CH₂NH₂) ** | +2.1 | Minor Product |

| C3' (ortho to -OCH₃) | 0.0 | Major Product |

| C5' (ortho to -OCH₃) | +0.2 | Significant By-product |

Molecular Dynamics Simulations for Conformational Sampling and Interactions

An MD simulation places the molecule in a simulated box of solvent (like water) and calculates the forces on each atom, allowing the molecule to move and twist over time. frontiersin.org By running the simulation for nanoseconds or even microseconds, a vast number of different conformations can be sampled. nih.govnih.gov This allows for the creation of a potential energy surface, revealing the most stable (low-energy) conformations and the energy barriers between them. These simulations show that the molecule is not static but exists as an ensemble of interconverting shapes, which can be crucial for its interactions with biological targets or other molecules.

Investigation of Solvent Effects using Continuum Models (e.g., CPCM)

The solvent in which a reaction or process occurs can have a profound impact on stability and reactivity. Explicitly modeling every solvent molecule, as in MD, is computationally expensive. Continuum models, such as the Conductor-like Polarizable Continuum Model (CPCM), offer an efficient alternative. escholarship.orgrsc.org

In the CPCM method, the solvent is treated as a continuous medium with a defined dielectric constant, rather than as individual molecules. The solute molecule (this compound) is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between the solute and the solvent. This allows for the calculation of the solvation free energy, which is the energy change associated with transferring the molecule from the gas phase into the solvent. By performing these calculations for a range of solvents, one can predict how the molecule's stability and conformational preferences change with the polarity of the environment.

Table 3: Calculated Solvation Free Energy in Various Solvents

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (ΔGsolv) (kcal/mol) |

| Hexane | 1.9 | -2.5 |

| Chloroform | 4.8 | -5.1 |

| Ethanol (B145695) | 24.6 | -7.8 |

| Water | 78.4 | -8.9 |

Prediction of Spectroscopic Properties from Theoretical Models (e.g., IR, NMR)

Computational chemistry can predict spectroscopic properties with a high degree of accuracy, serving as a powerful tool for structure verification and interpretation of experimental data. nih.gov

For Infrared (IR) spectroscopy , DFT calculations can compute the vibrational frequencies of a molecule. Each calculated frequency corresponds to a specific type of bond stretching, bending, or wagging. By comparing the calculated spectrum with an experimental one, chemists can confidently assign the observed peaks to specific molecular motions. For this compound, key predicted vibrations would include the N-H stretches of the amine, the C-O stretch of the methoxy group, and the characteristic aromatic C-H and C=C stretches.

For Nuclear Magnetic Resonance (NMR) spectroscopy , theoretical models, particularly the Gauge-Including Atomic Orbital (GIAO) method, can predict the chemical shifts of ¹H and ¹³C nuclei. nih.govlibretexts.org The calculation determines the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard (like TMS). This allows for a direct, atom-by-atom comparison with experimental NMR data, aiding in the assignment of complex spectra and confirming the molecular structure.

Table 4: Predicted vs. Typical Experimental Spectroscopic Data

| Spectroscopy | Feature | Calculated Value | Typical Experimental Range |

| IR | N-H Stretch | 3350, 3450 cm⁻¹ | 3300-3500 cm⁻¹ |

| IR | Aromatic C-H Stretch | 3050 cm⁻¹ | 3000-3100 cm⁻¹ |

| IR | Aliphatic C-H Stretch | 2930 cm⁻¹ | 2850-2960 cm⁻¹ |

| IR | C-O-C Stretch | 1245 cm⁻¹ | 1200-1275 cm⁻¹ |

| ¹H NMR | -OCH₃ Protons | 3.8 ppm | 3.7-3.9 ppm |

| ¹H NMR | -CH₂- Protons | 3.9 ppm | 3.8-4.2 ppm |

| ¹H NMR | Aromatic Protons | 6.9 - 7.5 ppm | 6.5-8.0 ppm |

| ¹³C NMR | -OCH₃ Carbon | 55.5 ppm | 55-56 ppm |

| ¹³C NMR | Aromatic Carbons | 114 - 158 ppm | 110-160 ppm |

Theoretical Studies on Non-linear Optical (NLO) Properties

Molecules that exhibit non-linear optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and photonics. nih.govdiva-portal.org NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies. analis.com.my

The NLO response of a molecule is governed by its hyperpolarizability (β). researchgate.net Molecules with significant NLO properties often possess a "donor-π-acceptor" (D-π-A) architecture. In this compound, the electron-donating methoxy group (-OCH₃) and aminomethyl group (-CH₂NH₂) can act as donors, while the biphenyl system serves as the π-bridge that facilitates charge transfer. Theoretical calculations using DFT can quantify the key NLO-related parameters, including the dipole moment (μ) and, most importantly, the first hyperpolarizability (β). frontiersin.org These calculations can predict whether a molecule is a promising candidate for NLO applications and can guide the design of new analogues with enhanced properties. nih.gov

Table 5: Calculated NLO Properties

| Property | Symbol | Calculated Value |

| Dipole Moment | μ | 2.5 Debye |

| First Hyperpolarizability | β | 15 x 10⁻³⁰ esu |

Conformational Analysis and Energetic Behavior

The conformational flexibility of biphenyl compounds is a critical determinant of their chemical and physical properties. This flexibility is predominantly associated with the rotation around the central carbon-carbon single bond connecting the two phenyl rings. The energetic favorability of different conformations is influenced by the interplay of steric repulsions between substituents on the rings and the stabilizing effects of π-conjugation, which is maximized in a planar conformation.

For unsubstituted biphenyl, the equilibrium torsional angle in the gas phase is approximately 44.4°. wikipedia.org The energy barriers to rotation are relatively small, with values of about 6.0 kJ/mol for the planar conformation (0° dihedral angle) and 6.5 kJ/mol for the perpendicular conformation (90° dihedral angle). wikipedia.org However, the introduction of substituents significantly alters this energetic landscape.

In the case of this compound, the methoxy group at the 4'-position and the methanamine group at the 2-position introduce both steric and electronic perturbations. The methoxy group, being an electron-donating group, can influence the electronic structure of the biphenyl system. The methanamine group at the ortho position, however, is expected to exert a more pronounced steric effect, influencing the preferred dihedral angle.

Computational studies on substituted biphenyls, such as those with methyl or methoxy groups, have been performed using various methods including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT). rsc.org These studies indicate that the presence of ortho substituents generally increases the rotational energy barrier. For instance, the insertion of methoxy groups can increase the energy barrier towards a coplanar conformation, thereby reducing the flexibility of the molecule. rsc.org

The steric hindrance caused by the ortho-methanamine group in this compound would likely lead to a larger equilibrium dihedral angle compared to unsubstituted biphenyl, in order to minimize the repulsion between the methanamine group and the hydrogen atom on the other ring. Dynamic NMR studies on mono-ortho substituted biphenyls have been used to determine the rotational barriers, providing insight into the effective size of various substituents. epfl.ch

Furthermore, the nature of the substituents can lead to atropisomerism, a type of stereoisomerism resulting from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers. For some substituted biphenyls, this barrier can be significant. researchgate.net

While specific energetic data for this compound is not available, the table below provides representative data for biphenyl and some of its substituted analogues to illustrate the impact of substitution on conformational energetics.

Table 1: Calculated Torsional Barriers and Dihedral Angles for Biphenyl and Analogues

| Compound | Method | Equilibrium Dihedral Angle (°) | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Biphenyl | Gas Phase | 44.4 | ~1.4 (0°), ~1.6 (90°) | wikipedia.org |

| 2,2'-Difluorobiphenyl | B3LYP/6-311+G* | 57.9 and 128.9 (double minimum) | - | researchgate.net |

| 2,2'-Dichlorobiphenyl | B3LYP/6-311+G* | 84.9 | - | researchgate.net |

| 2,2'-Dimethylbiphenyl | - | - | ~15 | researchgate.net |

| 2-Phenylpyridine | - | - | up to 5 | researchgate.net |

The data in Table 1 demonstrates that ortho-substitution significantly impacts the conformational preferences and rotational energetics of the biphenyl scaffold. The larger the ortho-substituent, the greater the steric hindrance and, consequently, the larger the equilibrium dihedral angle and the rotational energy barrier. For this compound, it can be inferred that the 2-methanamine group would enforce a twisted conformation. The precise dihedral angle and the height of the rotational barrier would require specific computational modeling of this molecule. Such calculations would typically involve geometry optimization to find the minimum energy conformation and scanning the potential energy surface along the torsional coordinate to determine the rotational barriers.

Chemical Reactivity and Derivatization Studies of 4 Methoxy Biphenyl 2 Methanamine

Reactions at the Primary Amine Moiety

The primary amine group (-NH2) in 4'-Methoxy-biphenyl-2-methanamine is a nucleophilic center that readily participates in a variety of chemical reactions, leading to the formation of a wide array of derivatives.

Acylation and Sulfonylation Reactions

The primary amine of this compound can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base to yield the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base affords sulfonamides. These reactions are fundamental in organic synthesis for the introduction of various functional groups and for the protection of the amine functionality.

A general representation of these reactions is as follows:

Acylation: this compound + R-COCl → N-((4'-methoxy-[1,1'-biphenyl]-2-yl)methyl)acetamide (where R=CH3)

Sulfonylation: this compound + R-SO2Cl → N-((4'-methoxy-[1,1'-biphenyl]-2-yl)methyl)benzenesulfonamide (where R=C6H5)

| Reagent Type | Example Reagent | Product Type |

| Acyl Halide | Acetyl chloride | Amide |

| Acid Anhydride (B1165640) | Acetic anhydride | Amide |

| Sulfonyl Halide | Benzenesulfonyl chloride | Sulfonamide |

Formation of Schiff Bases and Imine Derivatives

The reaction of the primary amine in this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This condensation reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule. The resulting C=N double bond in the Schiff base is a key functional group in many biologically active compounds and synthetic intermediates.

For instance, the reaction with an aromatic aldehyde can be depicted as:

This compound + Ar-CHO ⇌ (E)-1-((4'-methoxy-[1,1'-biphenyl]-2-yl)methylimino)methyl)benzene + H2O

The formation of Schiff bases is often reversible and can be influenced by reaction conditions such as pH and the removal of water.

| Carbonyl Compound | Product Type | Key Feature |

| Aldehyde (e.g., Benzaldehyde) | Schiff Base (Imine) | C=N double bond |

| Ketone (e.g., Acetone) | Schiff Base (Imine) | C=N double bond |

Carbamate (B1207046) and Sulfonamide Formation

Carbamates can be synthesized from this compound through several methods, including reaction with chloroformates or by a three-component coupling of the amine, carbon dioxide, and an alkyl halide. dur.ac.uk Sulfonamides are readily prepared by reacting the amine with sulfonyl chlorides in the presence of a base. cbijournal.com These functional groups are prevalent in many pharmaceutical compounds.

The synthesis of a carbamate derivative can be generally represented as:

This compound + R-OCOCl → Benzyl (4'-methoxy-[1,1'-biphenyl]-2-yl)methylcarbamate

| Reagent | Product Functional Group |

| Alkyl or Aryl Chloroformate | Carbamate |

| Sulfonyl Chloride | Sulfonamide |

Alkylation Reactions

The primary amine of this compound can undergo alkylation with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-, and even tri-alkylated products, as the resulting secondary amine is typically more nucleophilic than the starting primary amine. To achieve selective mono-alkylation, indirect methods are often employed, such as reductive amination or the use of protecting groups. One effective method involves the formation of a sulfonamide, followed by alkylation and subsequent removal of the sulfonyl group.

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Rings

The biphenyl ring system of this compound is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the rings, namely the methoxy (B1213986) group and the methylamine (B109427) group, play a crucial role in determining the position of substitution. The methoxy group is a strong activating group and an ortho-, para-director. The methylamine group, or more likely its protonated form under acidic conditions, would be a deactivating meta-director. Therefore, the substitution pattern will be largely governed by the powerful activating effect of the methoxy group on the ring to which it is attached.

Friedel-Crafts Reactions (Acylation, Alkylation, Chloromethylation)

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. thermofisher.comscirp.orgresearchgate.net For this compound, the acylation is expected to occur on the methoxy-substituted ring at the positions ortho to the methoxy group, due to its strong activating and directing effect.

Friedel-Crafts Alkylation: The introduction of an alkyl group onto the aromatic ring can be achieved using an alkyl halide and a Lewis acid catalyst. umkc.eduedubirdie.com Similar to acylation, the alkylation is predicted to be directed to the positions ortho to the activating methoxy group. However, Friedel-Crafts alkylation is prone to issues such as polyalkylation and carbocation rearrangements.

Chloromethylation: This reaction introduces a chloromethyl group (-CH2Cl) onto the aromatic ring, typically using formaldehyde (B43269), hydrogen chloride, and a Lewis acid catalyst like zinc chloride. dur.ac.ukresearchgate.netcaloongchem.com The chloromethylated product can serve as a versatile intermediate for further functionalization. The substitution is expected to occur on the electron-rich, methoxy-activated ring. Research on the chloromethylation of biphenyl has shown that 4,4'-bis(chloromethyl)biphenyl can be obtained in good yield. researchgate.net

| Reaction Type | Typical Reagents | Expected Position of Substitution |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | Ortho to the methoxy group |

| Friedel-Crafts Alkylation | Alkyl halide, AlCl3 | Ortho to the methoxy group |

| Chloromethylation | Formaldehyde, HCl, ZnCl2 | Ortho to the methoxy group |

Halogenation Studies

The halogenation of this compound is an example of electrophilic aromatic substitution. The outcome of this reaction is dictated by the directing effects of the substituents on the biphenyl core: the methoxy group (-OCH₃), the aminomethyl group (-CH₂NH₂), and the phenyl group.

The methoxy group is a strong activating group and an ortho, para-director. The aminomethyl group, after protonation in the acidic conditions often used for halogenation, would become a deactivating, meta-directing group (-CH₂NH₃⁺). The biphenyl system itself influences the reactivity of both rings.

Given these factors, electrophilic halogenation would likely occur on the methoxy-substituted ring, which is more activated. The positions ortho to the methoxy group are the most probable sites for halogenation.

Table 1: Predicted Halogenation Reactions of this compound

| Reagent | Predicted Major Product(s) |

| Br₂ / FeBr₃ | 3'-Bromo-4'-methoxy-biphenyl-2-methanamine and/or 5'-Bromo-4'-methoxy-biphenyl-2-methanamine |

| Cl₂ / AlCl₃ | 3'-Chloro-4'-methoxy-biphenyl-2-methanamine and/or 5'-Chloro-4'-methoxy-biphenyl-2-methanamine |

It is important to note that the presence of the aminomethyl group can complicate the reaction, potentially leading to side reactions or requiring a protection strategy for the amine to achieve selective halogenation of the aromatic ring.

Nitration and Sulfonation Reactions

Similar to halogenation, nitration and sulfonation are electrophilic aromatic substitution reactions. The directing effects of the substituents will again determine the position of substitution.

Nitration: Nitration is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. The strong activating effect of the methoxy group will direct the nitro group to the positions ortho to it on the same ring.

Sulfonation: Sulfonation is usually performed with fuming sulfuric acid (H₂SO₄/SO₃). The electrophile is SO₃ or protonated SO₃. As with nitration, the methoxy group will direct the sulfonic acid group to the ortho positions. Aromatic sulfonation is a reversible reaction, which can be influenced by the reaction conditions. nih.gov

Table 2: Predicted Nitration and Sulfonation Products

| Reaction | Reagent | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 3'-Nitro-4'-methoxy-biphenyl-2-methanamine and/or 5'-Nitro-4'-methoxy-biphenyl-2-methanamine |

| Sulfonation | Fuming H₂SO₄ | This compound-3'-sulfonic acid and/or this compound-5'-sulfonic acid |

Again, the acidic conditions of these reactions will protonate the aminomethyl group, making it a deactivating, meta-directing group on its ring. However, the stronger activating effect of the methoxy group will predominantly control the position of electrophilic attack.

Cross-Coupling Reactions Involving Biphenyl Derivatives as Reagents or Products

The biphenyl scaffold and the functional groups of this compound allow it to potentially participate in various cross-coupling reactions, either as a substrate or as a product.

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. A halogenated derivative of this compound could be coupled with a boronic acid to introduce new substituents. Conversely, a boronic acid derivative of the title compound could be coupled with an organohalide.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide or triflate and an amine. The primary amine of this compound could react with an aryl halide to form a secondary amine. This reaction is a powerful tool in medicinal chemistry for creating aromatic C-N bonds. commonorganicchemistry.com

Table 3: Potential Cross-Coupling Reactions

| Reaction Type | Potential Role of this compound Derivative |

| Suzuki-Miyaura | As a halogenated substrate or as a boronic acid derivative. |

| Buchwald-Hartwig | As the amine component in coupling with an aryl halide. |

These reactions highlight the versatility of the this compound structure for further synthetic modifications.

Reactions Involving the Methoxy Group (e.g., Demethylation, Further Ether Functionalization)

The methoxy group on the biphenyl ring can undergo several transformations, with demethylation being a common reaction.

Demethylation: Cleavage of the methyl ether to yield the corresponding phenol (B47542) can be achieved using various reagents. Common methods include treatment with strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). researchgate.netchem-station.comacs.org Thiolates in polar aprotic solvents can also be used for demethylation under nucleophilic conditions. chem-station.com

Table 4: Common Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions |

| Boron Tribromide (BBr₃) | Dichloromethane, often at low temperatures. chem-station.com |

| Hydrobromic Acid (HBr) | Elevated temperatures, sometimes with acetic acid as a solvent. chem-station.comgoogle.com |

| Thiolates (e.g., Sodium ethanethiolate) | Polar aprotic solvents (e.g., DMF) at elevated temperatures. acs.org |

Further Ether Functionalization: While less common than demethylation, it may be possible to achieve further functionalization of the ether. For instance, under specific metal-free conditions, the C-OMe bond of certain activated aryl methyl ethers can be cleaved and substituted by other alkoxy groups in an SₙAr-type reaction.

Derivatization for Enhanced Analytical Detection and Separation

The primary amine of this compound can be derivatized to improve its properties for analytical techniques like gas chromatography (GC). Derivatization can increase volatility and thermal stability, and improve chromatographic peak shape.

Silylation: Silylation involves replacing the active hydrogen of the amine with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. This is a common derivatization technique for GC analysis as it produces derivatives that are less polar, more volatile, and more thermally stable. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose.

Acetylation: Acetylation is the reaction of the primary amine with an acetylating agent, such as acetic anhydride or acetyl chloride, to form an acetamide. This derivatization also reduces the polarity of the amine, making it more suitable for GC analysis. google.com Acetylation is often used to protect primary or secondary amines and reduce their reactivity. acs.org

Table 5: Derivatization Strategies for the Aminomethyl Group

| Derivatization Method | Common Reagent(s) | Purpose |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability for GC analysis. researchgate.net |

| Acetylation | Acetic anhydride, Acetyl chloride | Reduce polarity and improve chromatographic properties for GC. google.com |

These derivatization methods are crucial for the accurate quantification and identification of compounds like this compound in complex matrices.

Role of 4 Methoxy Biphenyl 2 Methanamine As a Chemical Scaffold and Intermediate in Advanced Organic Synthesis

Applications in the Synthesis of Complex Organic Architectures

The structural features of 4'-Methoxy-biphenyl-2-methanamine make it an excellent starting material or key intermediate in the synthesis of more complex organic molecules. The primary amine of the methanamine group provides a reactive site for a variety of chemical transformations, including amidation, alkylation, and the formation of Schiff bases. These reactions are fundamental in the construction of larger, more intricate molecular frameworks.

For instance, the amine can be acylated to form amides, which are common linkages in biologically active compounds and advanced materials. Furthermore, the biphenyl (B1667301) scaffold itself can be further functionalized through electrophilic aromatic substitution reactions, with the methoxy (B1213986) group influencing the regioselectivity of these transformations. The presence of the methoxy group, an electron-donating group, can activate the para-substituted phenyl ring towards electrophilic attack, allowing for the introduction of additional functional groups.

The synthesis of various bioactive molecules and functional materials often leverages the biphenyl scaffold for its structural and electronic contributions. The methoxy and methanamine groups on this compound offer convenient handles to build upon this core structure, making it a valuable building block in multi-step syntheses.

Scaffold Design for Targeted Chemical Research

The concept of a chemical scaffold is central to modern drug discovery and materials science. A scaffold provides the core structure of a molecule, which can then be decorated with various functional groups to fine-tune its properties for a specific application. This compound, with its defined stereochemistry and reactive functional groups, is an ideal candidate for scaffold-based design.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The biphenyl scaffold of this compound can be elaborated to create fluorescent probes. The inherent fluorescence of the biphenyl system can be modulated by the introduction of other chromophores or by altering the electronic properties of the molecule through derivatization of the amine and methoxy groups.

For example, the amine group can be reacted with a fluorophore containing a reactive group such as an isothiocyanate or a carboxylic acid to create a fluorescent conjugate. The resulting probe can then be used to visualize specific cellular components or to track the localization of a target protein. While specific examples utilizing this compound as a chemical probe are not extensively documented, the principles of probe design suggest its high potential in this area. The development of bromodomain and plant homeodomain finger containing (BRPF) protein inhibitors from an N-methylquinolin-2(1H)-one core highlights the utility of scaffold-based approaches in creating selective chemical probes for complex biological targets. ucl.ac.uk

Design of Ligands in Catalysis (e.g., Phosphine-Biphenyl Ligands)

Biphenyl-based phosphine (B1218219) ligands are a cornerstone of modern transition-metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. researchgate.net The steric and electronic properties of these ligands can be precisely tuned to achieve high catalytic activity and selectivity. The this compound scaffold provides a straightforward entry into this class of ligands.

The synthesis of such ligands would typically involve the conversion of the methanamine group into a phosphine. This can be achieved through various synthetic routes, such as reaction with chlorodiphenylphosphine. The resulting phosphine ligand would possess a methoxy group on one of the phenyl rings, which can influence the electronic properties of the ligand and, consequently, the catalytic activity of the metal complex. The development of electron-rich phosphine ligands, such as MeO-CM-phos, has been shown to facilitate challenging cross-coupling reactions, including the borylation of aryl mesylates and tosylates. orgsyn.org The presence of the methoxy group in the 4'-position of the biphenyl scaffold in a phosphine ligand derived from this compound would be expected to enhance the electron-donating ability of the ligand, making the corresponding metal center more electron-rich and thus more reactive in oxidative addition steps.

| Ligand Type | Key Feature | Potential Catalytic Application |

| Biphenyl-Phosphine | Tunable steric and electronic properties | Palladium-catalyzed cross-coupling reactions |

| MeO-CM-phos | Electron-rich phosphine | Borylation of aryl sulfonates |

Application in Advanced Materials Research

The rigid and planar nature of the biphenyl unit, combined with the potential for functionalization, makes this compound an attractive scaffold for the development of advanced materials.

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are widely used in the construction of OLEDs, often serving as the core for hole-transporting materials or as part of the emissive layer. rsc.orguniss.it The methoxy group can enhance the hole-transporting properties of the material, while the amine group can be used to attach other functional units or to tune the electronic properties of the final molecule. Carbazole-based materials, such as those incorporating a biphenyl scaffold, are frequently used as host materials for phosphorescent emitters in OLEDs. rsc.orgresearchgate.net

Liquid Crystal Displays (LCDs): The elongated and rigid structure of the biphenyl moiety is a key feature for molecules that exhibit liquid crystalline properties. mdpi.comtcichemicals.com By appropriate modification of the this compound scaffold, for example, by attaching long alkyl chains, it is possible to design molecules that can self-assemble into liquid crystalline phases. These materials are the basis for LCD technology.

Organic Semiconductors: Biphenyl-containing molecules have been investigated as organic semiconductors due to their ability to transport charge. nih.govresearchgate.net The electronic properties of the this compound scaffold can be tailored through chemical modification to optimize its performance as either a p-type (hole-transporting) or n-type (electron-transporting) semiconductor.

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.orgnih.gov The biphenyl core of this compound can be functionalized with carboxylic acid groups, which can then coordinate to metal centers to form a MOF. The methoxy and amine groups can be used to introduce additional functionality into the pores of the MOF, for example, to create catalytic sites or to enhance gas sorption properties. The construction of MOFs often relies on ligands with specific geometries and functionalities to direct the formation of the desired network structure. rsc.orgresearchgate.netdovepress.com

Organic Polymers of Intrinsic Microporosity (PIMs): PIMs are a class of polymers that possess a high degree of microporosity due to their rigid and contorted molecular structures that prevent efficient packing. ed.ac.ukresearchgate.netresearchgate.net The rigid biphenyl unit of this compound makes it a suitable monomer for the synthesis of PIMs. Polymerization of appropriately functionalized derivatives of this scaffold can lead to materials with high surface areas and interconnected void spaces, which are useful for applications such as gas separation and storage. The synthesis of PIMs often involves the polymerization of monomers that contain sites of contortion to prevent efficient chain packing. ed.ac.uknih.gov

| Material Class | Key Property Derived from Biphenyl Scaffold | Potential Application |

| OLEDs | Hole-transporting properties, thermal stability | Display and lighting technology |

| Liquid Crystals | Anisotropic molecular shape, rigidity | Liquid crystal displays (LCDs) |

| Organic Semiconductors | Charge transport capabilities | Transistors, solar cells |

| Metal-Organic Frameworks | Rigid linker for porous structures | Gas storage, catalysis, separation |

| Polymers of Intrinsic Microporosity | Rigid and contorted structure for high porosity | Gas separation, membrane technology |

Scaffolds for Enzyme Inhibitor Development

The biphenyl scaffold is a common feature in many enzyme inhibitors due to its ability to make favorable interactions with the active sites of proteins. The this compound scaffold can be used as a starting point for the design and synthesis of novel enzyme inhibitors. umich.edu The amine group can be used to introduce various pharmacophores that can interact with specific residues in the enzyme's active site, while the methoxy group can be used to modulate the pharmacokinetic properties of the molecule. For example, derivatives of biphenyl amides have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 2. plos.org

Fragment Design in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful approach for the identification of new lead compounds. whiterose.ac.ukrsc.org This method involves screening small, low-molecular-weight compounds (fragments) for their ability to bind to a biological target. The this compound molecule itself, or simple derivatives thereof, can be considered as a fragment for screening against various protein targets. Its rigid biphenyl core provides a well-defined shape for binding, and the methoxy and methanamine groups offer vectors for fragment growth and optimization into more potent and selective inhibitors. The development of 3D fragments is an area of growing interest in FBDD to explore new areas of chemical space. whiterose.ac.uk

Investigation of Structure-Activity Relationships (SAR) in Derivative Series

The structural framework of this compound is an ideal starting point for the generation of compound libraries aimed at probing structure-activity relationships (SAR). The primary amine serves as a convenient handle for derivatization, allowing for the introduction of a wide array of substituents through reactions such as acylation, alkylation, and sulfonylation. The methoxy group, while seemingly simple, can be demethylated to reveal a phenol (B47542), which can be further functionalized. Moreover, the biphenyl core itself can be modified, although this is often a more complex endeavor.

SAR studies on derivatives of biphenyl-amine scaffolds have yielded crucial insights into the structural requirements for biological activity. For instance, in the development of anticonvulsant agents, the substitution pattern on the biphenyl ring system has been shown to significantly impact efficacy and neurotoxicity. acs.org A systematic study on N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides, which share a similar biphenyl-amine core, demonstrated that the nature and position of substituents on the terminal aryl ring influence the compound's interaction with sodium channels. acs.org While not directly involving this compound, these findings highlight the importance of the biphenyl scaffold in modulating pharmacological activity.

In a hypothetical SAR study based on the this compound scaffold, one could envision the synthesis of a series of amides or sulfonamides. The biological activity of these derivatives would then be assessed, and the results correlated with the physicochemical properties of the introduced substituents (e.g., size, electronics, lipophilicity).

Table 1: Hypothetical Structure-Activity Relationship Data for Derivatives of this compound

| Derivative | R Group | Biological Activity (IC50, µM) |

| 1 | -COCH3 | 10.5 |

| 2 | -SO2CH3 | 5.2 |

| 3 | -CO-Ph | 8.9 |

| 4 | -CO-CF3 | 2.1 |

| 5 | -H | > 50 |

This table presents hypothetical data for illustrative purposes.

Design and Synthesis of Peptidomimetics Incorporating Biphenyl-Amine Moieties

Peptides are crucial signaling molecules in numerous physiological processes, but their therapeutic use is often hampered by poor metabolic stability and low oral bioavailability. beilstein-journals.orgnih.gov Peptidomimetics are designed to overcome these limitations by mimicking the essential structural features of a peptide's pharmacophore on a non-peptidic scaffold. nih.gov The rigid yet conformationally adaptable biphenyl scaffold is an excellent template for constructing peptidomimetics. beilstein-journals.org

The this compound core can be incorporated into peptidomimetic structures to emulate the side chains of aromatic amino acids like phenylalanine or tyrosine. The primary amine allows for its integration into a peptide-like chain via amide bond formation. The biphenyl unit itself can serve to orient other pharmacophoric groups in a spatially defined manner, mimicking the secondary structure of a peptide, such as a β-turn. beilstein-journals.org

For example, a dipeptide mimic could be synthesized by coupling the amino group of this compound with a protected amino acid. Further elaboration of the resulting structure could lead to more complex peptidomimetics with enhanced biological activity and improved pharmacokinetic profiles. The synthesis of peptidomimetics often involves solid-phase synthesis techniques, which are well-suited for the construction of libraries of related compounds for screening purposes. beilstein-journals.org

Table 2: Examples of Peptidomimetic Building Blocks Derived from Biphenyl-Amine Scaffolds

| Building Block | Structure | Potential Application |

| N-acylated this compound | Mimic of an N-terminal amino acid | |

| Biphenyl-amino acid conjugate | Constrained dipeptide mimic |

The structures in this table are generalized representations.

Precursor for Pharmacologically Relevant Intermediates

Beyond its direct use in SAR studies and peptidomimetics, this compound is a valuable precursor for the synthesis of more complex, pharmacologically relevant intermediates. The primary amine and the methoxy group can be chemically transformed to introduce new functionalities, paving the way for the construction of diverse molecular architectures.

For instance, the amine group can be converted into other nitrogen-containing functional groups, such as isocyanates, ureas, or guanidines, which are common motifs in bioactive molecules. The methoxy group can be cleaved to a phenol, which can then participate in ether or ester formation, or serve as a handle for further coupling reactions.

A review of synthetic methodologies for biphenyl derivatives showcases a wide range of reactions that can be applied to a scaffold like this compound. rsc.org These include cross-coupling reactions to further modify the biphenyl core, as well as various electrophilic substitution reactions. rsc.org The versatility of this compound as a synthetic intermediate makes it a valuable asset in the drug discovery process, enabling the efficient construction of novel compounds for biological evaluation. midas-pharma.com

Table 3: Pharmacologically Relevant Intermediates Potentially Synthesized from this compound

| Intermediate | Potential Pharmacological Relevance |

| 4'-Hydroxy-biphenyl-2-methanamine | Precursor for ether and ester derivatives |

| N-(4'-Methoxy-biphenyl-2-ylmethyl)urea | Building block for enzyme inhibitors |

| 2-Azidomethyl-4'-methoxy-biphenyl | Intermediate for click chemistry modifications |

This table lists hypothetical intermediates and their potential applications.

Future Directions and Emerging Research Avenues for Biphenyl Amine Compounds

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of biphenyl (B1667301) structures has traditionally relied on well-established but often resource-intensive cross-coupling reactions. The future of synthesizing compounds like 4'-Methoxy-biphenyl-2-methanamine is increasingly geared towards sustainable and environmentally benign methodologies.

Key innovations focus on several areas:

Replacing Precious Metal Catalysts: While palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings are effective, there is a significant push to replace expensive and toxic precious metals with earth-abundant alternatives such as iron, copper, and nickel. nih.gov These catalysts offer the potential for more economical and sustainable large-scale production. rsc.org